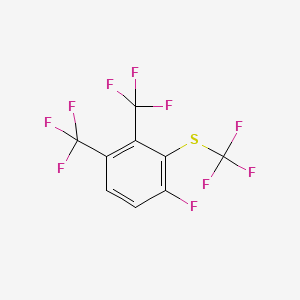
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S. This compound is characterized by the presence of multiple trifluoromethyl groups and a fluorine atom attached to a benzene ring, making it highly fluorinated and chemically unique.
Preparation Methods
One common method is the radical trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Industrial production methods may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it useful in the study of fluorine-containing biomolecules and their interactions.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and trifluoromethyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound can also participate in various chemical pathways, including radical and nucleophilic reactions .
Comparison with Similar Compounds
1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Bis(trifluoromethyl)benzene: This compound lacks the additional fluorine and trifluoromethylthio groups, making it less chemically complex.
1,4-Bis(trifluoromethyl)benzene: This compound has a different substitution pattern on the benzene ring, leading to different chemical and physical properties
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-3,4-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H |
InChI Key |
XHBFEKIMKBEYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


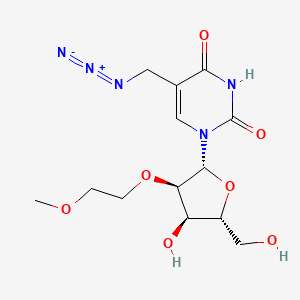

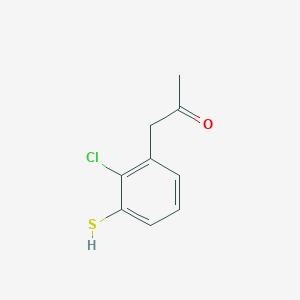
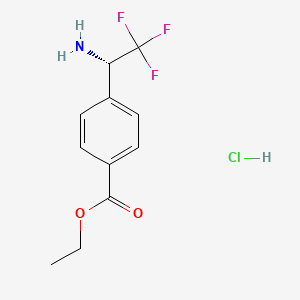

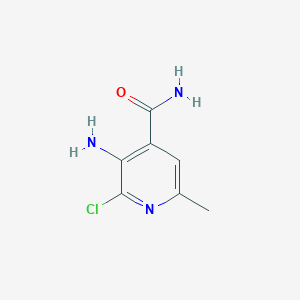
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)
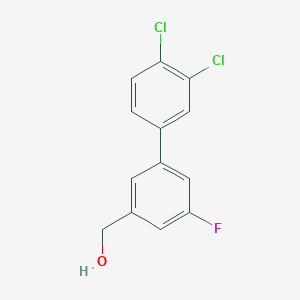
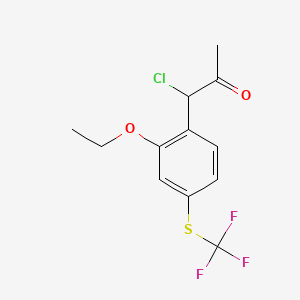
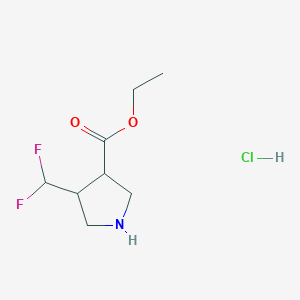
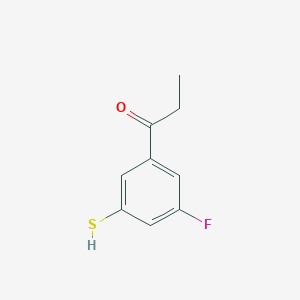
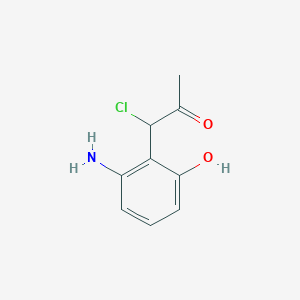
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
